molecular formula C17H20N2O2S B183601 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 4004-96-0

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B183601
CAS No.: 4004-96-0
M. Wt: 316.4 g/mol
InChI Key: UUVXQOJRYRAKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound emerged from broader investigations into piperazine derivatives during the late 20th century, when researchers sought to modify the piperazine core to enhance pharmacological properties. Early synthetic routes for analogous sulfonamide-containing piperazines were documented in patent literature, such as the 2000 patent describing enantiomeric separation techniques for related compounds. The specific synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine was later refined using nucleophilic substitution reactions involving aryl sulfonyl chlorides and phenylpiperazine precursors.

A key milestone was its characterization via nuclear magnetic resonance (NMR) and mass spectrometry, confirming its molecular structure (C₁₇H₂₀N₂O₂S, MW 316.41 g/mol). The compound’s utility as a building block for drug candidates became evident in the 2010s, with studies highlighting its role in synthesizing sigma receptor ligands and antimicrobial agents.

Classification within Piperazine Derivatives

This compound belongs to two distinct subclasses of piperazine derivatives:

Classification Structural Features Representative Examples
Arylpiperazines Aromatic substituents on the piperazine ring 1-Phenylpiperazine, TFMPP
Sulfonamide Piperazines Sulfonyl group linked to an aryl or alkyl moiety Tosylpiperazine, Benzenesulfonylpiperazine

This dual classification underscores its hybrid nature, combining the electron-withdrawing sulfonyl group with the aromatic phenyl and para-methylphenyl groups. Such modifications enhance metabolic stability and receptor-binding affinity compared to simpler piperazines.

Significance in Organic and Medicinal Chemistry

The compound’s significance arises from its versatility in synthetic and pharmacological contexts:

  • Synthetic Utility : It serves as a precursor for N-heteroalkyl piperazines, enabling the construction of complex architectures via Suzuki coupling and reductive amination. For example, microwave-assisted synthesis methods achieve yields exceeding 95% by optimizing reaction kinetics.
  • Pharmacological Potential : Studies identify it as a scaffold for sigma-1 receptor ligands, which show promise in treating neurological disorders. Additionally, its sulfonamide group contributes to antibacterial and antifungal activity by inhibiting microbial tyrosinase.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₇H₂₀N₂O₂S
Molecular Weight 316.41 g/mol
CAS Registry Number 912763-26-9
Solubility Freely soluble in polar aprotic solvents

Current Research Landscape

Recent advancements focus on three areas:

  • Green Synthesis : Ultrasonic-assisted methods reduce reaction times and improve yields, aligning with sustainable chemistry principles. For instance, sonication at 70°C achieves 85% yield in 30 minutes.
  • Drug Discovery : Hybrid derivatives incorporating dithiocarbamate or imidazo[1,2-b]pyridazine moieties exhibit enhanced bioactivity. A 2023 study reported a derivative with 96-fold selectivity for sigma-1 over sigma-2 receptors.
  • Structural Optimization : Computational modeling (e.g., DFT calculations) guides the design of analogs with improved pharmacokinetic profiles. Modifications to the sulfonyl group’s electronic properties are particularly impactful.

Table 2: Comparative Synthesis Methods

Method Conditions Yield Advantages
Traditional Alkylation Dichloromethane, 24h, RT 65% Low cost, simple setup
Microwave-Assisted Ethanol, 150W, 15min 95% Rapid, high purity
Ultrasonic-Assisted Methanol, 70°C, 30min 85% Energy-efficient, scalable

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-15-7-9-17(10-8-15)22(20,21)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVXQOJRYRAKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960502
Record name 1-(4-Methylbenzene-1-sulfonyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4004-96-0
Record name 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4004-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(p-tolylsulphonyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004004960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylbenzene-1-sulfonyl)-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1-(p-tolylsulphonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. The piperazine moiety is known for its versatility in drug design, particularly in neuropharmacology and as a scaffold for various therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2S, with a molecular weight of approximately 304.41 g/mol. The compound features a piperazine ring substituted with a sulfonyl group and aromatic phenyl groups, contributing to its biological activity.

Research indicates that compounds containing piperazine structures can interact with various biological targets, including neurotransmitter receptors and enzymes. Specifically, this compound has shown significant activity in the following areas:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have been reported to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Neuroprotective Effects : Studies suggest that related compounds may offer neuroprotective benefits, particularly in models of cognitive decline induced by radiation exposure .

Pharmacological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Acetylcholinesterase InhibitionCompounds with similar structures exhibit inhibition of AChE, impacting cognition and memory.
NeuroprotectionPrevents cognitive decline in animal models post-radiation without compromising antitumor effects .
Antidepressant PotentialPiperazine derivatives are often explored for their antidepressant properties due to their interaction with serotonin receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, providing insights into their potential therapeutic applications:

  • Cognitive Function Preservation : A study demonstrated that a related compound, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, significantly preserved cognitive function in mice after brain irradiation. This suggests that sulfonyl-piperazine derivatives may offer protective effects against neurodegeneration .
  • Inhibition Studies : In vitro studies have shown that piperazine derivatives can effectively inhibit AChE activity. For example, specific structural modifications led to enhanced binding affinity at the catalytic site of AChE, indicating potential for drug development targeting Alzheimer's disease .
  • Molecular Docking Studies : Virtual screening and molecular docking have been employed to predict the binding interactions of piperazine derivatives with various biological targets, including AChE and serotonin receptors. These studies highlight the importance of structural features in determining biological activity .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study demonstrated that a series of piperazine derivatives showed IC50 values ranging from 0.39 µM to 2.12 µM against MCF-7 and HCT116 cell lines, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It has been shown to inhibit specific enzymes that are crucial in cancer metabolism and progression.

  • Key Findings : Molecular docking studies revealed that the compound binds effectively to target enzymes, suggesting a potential role as a therapeutic agent in cancer treatment .

Cancer Therapy

Due to its anticancer properties, this compound is being explored as a potential candidate for new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive option for further development.

Combination Therapies

Recent studies have investigated the use of this compound in combination with established chemotherapeutic agents like doxorubicin. The results indicate that this compound can enhance the efficacy of doxorubicin while reducing its toxicity to healthy cells.

  • Example : Compounds tested in vitro showed improved viability in normal cell lines while maintaining cytotoxicity against cancer cells when used alongside doxorubicin .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine

  • Structural Difference : Replaces the 4-methylphenyl group with a 4-nitrophenylsulfonyl moiety.
  • Functional Impact: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic distribution and binding affinity.
  • Biological Activity : Demonstrated significant efficacy in mitigating gastrointestinal and hematopoietic acute radiation syndrome (GI-ARS) in mice by preserving intestinal stem cells (ISCs) and reducing inflammation . Cognitive function preservation post-brain irradiation was also observed, attributed to inhibition of microglial activation and interleukin-6 expression .

1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine Derivatives

  • Example : 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine ().
  • Structural Difference : Incorporates a chloro-substituted benzhydryl group at the 1-position.
  • Functional Impact : The chloro group enhances steric bulk and hydrophobicity, influencing receptor binding kinetics.
  • Biological Activity : Such derivatives are intermediates for synthesizing optically pure therapeutic compounds, particularly in CNS-targeted drugs .

1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine

  • Structural Difference : Features a 3,4-difluorobenzyl group at the 1-position.
  • Functional Impact : Fluorine atoms increase metabolic stability and bioavailability via reduced oxidative metabolism.

Substitution Pattern and Pharmacological Outcomes

Compound Name Substituent (R₁) Substituent (R₄) Key Biological Activity Reference
1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine 4-Methylphenylsulfonyl Phenyl Potential radiation mitigation
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine 4-Nitrophenylsulfonyl Phenyl GI-ARS mitigation, cognitive preservation
1-Benzhydryl-4-(4-nitrobenzenesulfonyl)piperazine Benzhydryl 4-Nitrobenzenesulfonyl Anticancer (in vitro screening)
1-(4-Methoxyphenyl)-4-phenylpiperazine 4-Methoxyphenyl Phenyl Moderate antimalarial/antileishmanial

Key Trends :

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance radiation-mitigating and anti-inflammatory properties .
  • Lipophilic Groups (e.g., -CH₃, -Cl) : Improve pharmacokinetic profiles but may reduce solubility .
  • Fluorinated Aryl Groups : Increase metabolic stability and target selectivity .

Radiation Mitigation

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (a close analog) reduced mortality in lethally irradiated mice by 60% when administered 24 hours post-exposure. Mechanistic studies highlighted activation of the Hedgehog signaling pathway, critical for ISC regeneration .

Neuroprotection

Post-cranial irradiation, this compound mitigated cognitive decline in mice, preserving neural stem/progenitor cells and suppressing neuroinflammation .

Q & A

What are the established synthetic routes for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, and how can yield and purity be optimized?

Basic Research Question
The synthesis typically involves sulfonylation of 4-phenylpiperazine with 4-methylbenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting 4-phenylpiperazine with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere .
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Controlling stoichiometry (1:1.1 molar ratio of piperazine to sulfonyl chloride) and reaction time (12–24 hours at 0–5°C) minimizes side reactions .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Routine characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl and piperazine moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ ~3.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z 357.1) .
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

How can reaction conditions be tailored to mitigate competing side reactions during synthesis?

Advanced Research Question
Common side reactions include over-sulfonylation or oxidation. Strategies include:

  • Temperature control : Maintaining <10°C during sulfonylation reduces di-sulfonylated byproducts .
  • Protecting groups : Temporarily blocking the piperazine nitrogen with Boc groups before sulfonylation improves regioselectivity .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) accelerates sulfonylation, shortening reaction time and improving yield (from 60% to 85%) .

What insights can X-ray crystallography provide about the compound’s conformation and intermolecular interactions?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Crystal packing : The sulfonyl group participates in C–H···O hydrogen bonds (2.6–3.3 Å), stabilizing a chair conformation in the piperazine ring .
  • Torsional angles : The dihedral angle between the phenyl and tosyl groups is ~85°, indicating steric hindrance that may affect receptor binding .
  • Thermal stability : TGA/DSC data show decomposition above 200°C, correlating with strong intermolecular forces .

How can discrepancies in reported biological activity data (e.g., receptor binding vs. enzyme inhibition) be resolved?

Advanced Research Question
Contradictory bioactivity data often arise from assay variability. Methodological approaches include:

  • Dose-response validation : Re-evaluating IC50_{50} values across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity .
  • Selectivity profiling : Screening against related targets (e.g., serotonin vs. dopamine receptors) using radioligand binding assays .
  • Structural analogs : Comparing with derivatives (e.g., 4-fluorobenzyl or 4-chlorophenyl variants) to identify SAR trends .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

Advanced Research Question
In silico methods include:

  • Molecular docking : Using AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A_{1A} with docking scores ≤ -8.0 kcal/mol) .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (BBB score = 0.55) and CYP3A4 inhibition risk (Probability = 0.72) .
  • MD simulations : NAMD simulations (100 ns) assess binding stability in aqueous environments, revealing hydrophobic interactions with receptor pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.